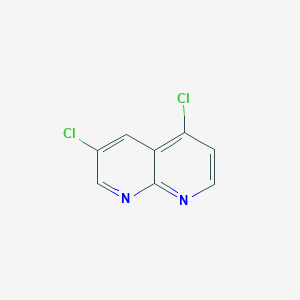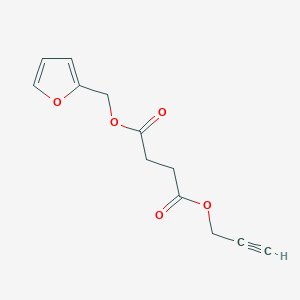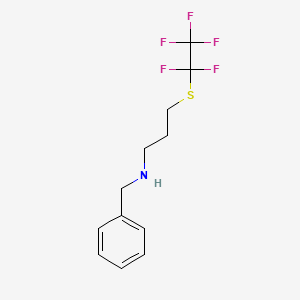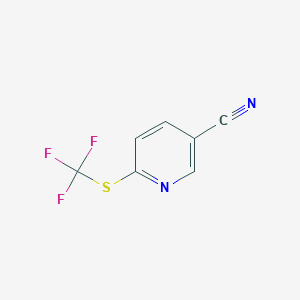
tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a naphthalen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors have been shown to be efficient and sustainable for the synthesis of tertiary butyl esters .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the naphthalen-2-yl group can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can be performed on the pyrrolidine ring to form reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- The compound can be used as a building block in the synthesis of more complex organic molecules.
- It can serve as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- The compound may have potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
tert-Butyl (2R)-2-(phenyl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
tert-Butyl (2R)-2-(benzyl)pyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a naphthalen-2-yl group.
Uniqueness:
- The presence of the naphthalen-2-yl group in tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-naphthalen-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20-12-6-9-17(20)16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3/t17-/m1/s1 |
Clé InChI |
MOABNQPHUDXVDB-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)



![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)


